molecular formula C12H14N2 B1285985 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine CAS No. 832738-08-6

1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine

Cat. No.: B1285985
CAS No.: 832738-08-6
M. Wt: 186.25 g/mol
InChI Key: LMLXFODTRVVPKY-UHFFFAOYSA-N
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Description

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine is an organic compound that belongs to the class of aromatic amines It consists of a phenyl ring substituted with a pyrrole group at the para position and an ethanamine group

Biochemical Analysis

Biochemical Properties

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These interactions are crucial as they can inhibit or activate these enzymes, leading to various biochemical effects. The compound’s interaction with these enzymes suggests its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the Ras farnesyltransferase enzyme, which is involved in the Ras signaling pathway . This inhibition can lead to the regression of tumors in animal models. Additionally, the compound has shown antiproliferative activity in HL60 cells, a type of human leukemia cell line .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, leading to their inhibition . This inhibition disrupts the normal cellular processes, resulting in the suppression of cell growth and proliferation. Furthermore, the compound can induce changes in gene expression, which can contribute to its anticancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as tumor regression and inhibition of cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine can be synthesized through several methods. One common approach involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Formation of 4-Bromoaniline: Aniline is brominated to form 4-bromoaniline using bromine in the presence of a catalyst.

    Pyrrole Formation: 4-Bromoaniline is reacted with pyrrole in the presence of a base such as potassium carbonate to form 1-(4-(1H-Pyrrol-1-yl)phenyl)amine.

    Alkylation: The final step involves the alkylation of 1-(4-(1H-Pyrrol-1-yl)phenyl)amine with ethyl bromide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.

Major Products Formed

    Oxidation: Quinones, N-oxides, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, alkylated, and acylated derivatives.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for electronic applications.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-(1H-Pyrrol-1-yl)phenyl)methanamine: This compound has a methanamine group instead of an ethanamine group, which may affect its reactivity and biological activity.

    1-(4-(1H-Indol-1-yl)phenyl)ethanamine: The indole group in this compound provides different electronic properties and potential biological activities.

    1-(4-(1H-Pyrrol-1-yl)phenyl)propanamine: The propanamine group introduces additional carbon atoms, potentially altering the compound’s physical and chemical properties.

Properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-10H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXFODTRVVPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252463
Record name α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-08-6
Record name α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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